Methyl 1-(pent-4-en-1-yl)cyclohexane-1-carboxylate
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Description
Methyl 1-(pent-4-en-1-yl)cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-(pent-4-en-1-yl)cyclohexane-1-carboxylate is a compound of interest in the field of medicinal chemistry and pharmacology. Its biological activity has been the subject of various studies, particularly focusing on its potential therapeutic effects and mechanisms of action. This article summarizes the findings related to the biological activity of this compound, including its chemical properties, biological assays, and relevant case studies.
Molecular Formula: C_{13}H_{22}O_2
Molecular Weight: 210.32 g/mol
Structure: The compound features a cyclohexane ring substituted with a pent-4-en-1-yl group and a carboxylate ester functional group.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 4.65 ± 0.37 | |
MCF-7 (Breast) | 2.29 ± 0.3 | |
PC-3 (Prostate) | 3.5 ± 0.5 |
The compound showed significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cell cycle progression and apoptosis pathways. Studies have indicated that it may inhibit key signaling pathways involved in tumor growth and survival, although further research is needed to elucidate these mechanisms fully.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown moderate inhibitory activity against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases:
These findings suggest that this compound may have applications in treating conditions related to cholinergic dysfunction.
Case Studies and Research Findings
Several case studies have reported on the biological activities of compounds structurally related to this compound. For example, derivatives of similar cyclohexane-based compounds have demonstrated promising results in preclinical models for cancer therapy and neuroprotection.
Study Example: Antitumor Activity
In a study investigating the anticancer effects of cyclohexane derivatives, this compound was found to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. The study highlighted its potential as a lead compound for developing new cancer therapies.
Properties
CAS No. |
113009-19-1 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl 1-pent-4-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-3-4-6-9-13(12(14)15-2)10-7-5-8-11-13/h3H,1,4-11H2,2H3 |
InChI Key |
LUHBNFSPUJACCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.